molecular formula C7H7Br B570226 4-Bromotoluene-2,3,5,6-D4 CAS No. 112484-85-2

4-Bromotoluene-2,3,5,6-D4

Cat. No. B570226
Key on ui cas rn: 112484-85-2
M. Wt: 175.061
InChI Key: ZBTMRBYMKUEVEU-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728176B2

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.014 g (0.08 mmol) of palladium (II) chloride, 0.0194 g (0.19 mmol) of triethylamine and 5.5 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.093 g (0.16 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 21° C. for 30 minutes. 1.368 g (8 mmol) of 4-bromotoluene was added, followed by stirring at 21° C. for 30 minutes. 4 ml (8.8 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 21° C. over a period of 10 minutes, followed by stirring at 21° C. for 2 hours. After the completion of the reaction, 5 ml of saturated aqueous ammonium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 1.171 g of 4-methylbiphenyl (yield: 87 mol % based on 4-bromotoluene). The identification of the product was made by mass spectroscopy.
Quantity
1.368 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium (II) chloride
Quantity
0.014 g
Type
catalyst
Reaction Step Five
Quantity
0.0194 g
Type
catalyst
Reaction Step Six
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.093 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]1([Mg]Cl)[CH:14]=[CH:13]C=[CH:11][CH:10]=1.[Cl-].[NH4+].O1CCC[CH2:20]1>[Pd](Cl)Cl.C(N(CC)CC)C.C1(C)C=CC([B-](C2C=CC(C)=CC=2)(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C>[CH3:20][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:14][CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
1.368 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
palladium (II) chloride
Quantity
0.014 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Six
Name
Quantity
0.0194 g
Type
catalyst
Smiles
C(C)N(CC)CC
Step Seven
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.093 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)[B-](C1=CC=C(C=C1)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 30-ml four-necked flask was equipped with a stirrer
ADDITION
Type
ADDITION
Details
added into the flask
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
STIRRING
Type
STIRRING
Details
by stirring at 21° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at 21° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at 21° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
followed by separation
CUSTOM
Type
CUSTOM
Details
The organic phase was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.171 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.